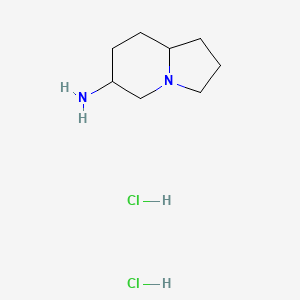
Octahydroindolizin-6-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroindolizin-6-amine dihydrochloride is a chemical compound with the molecular formula C₈H₁₆N₂·2HCl. It is a derivative of octahydroindolizine, a bicyclic amine, and is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of octahydroindolizin-6-amine dihydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
Octahydroindolizin-6-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds that can be used in further chemical synthesis .
Aplicaciones Científicas De Investigación
Octahydroindolizin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of octahydroindolizin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to octahydroindolizin-6-amine dihydrochloride include:
Indolizine derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
Piperidine derivatives: These compounds have a similar amine functionality and are used in similar applications.
Pyrrolidine derivatives: These compounds also contain a nitrogen atom in a five-membered ring and are used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C8H18Cl2N2 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H |
Clave InChI |
DMZVUTZAVYFYDD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(CN2C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



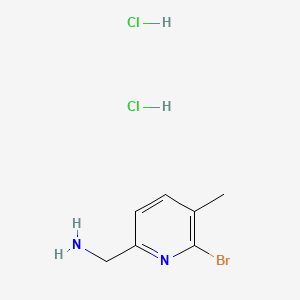
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
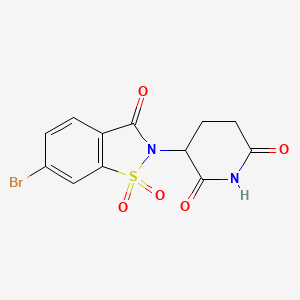
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)

![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

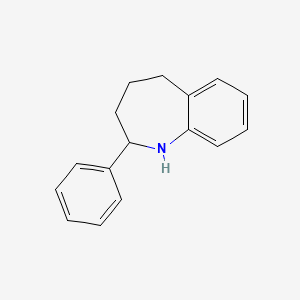
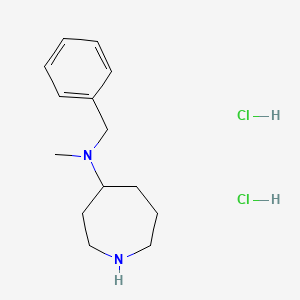
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
